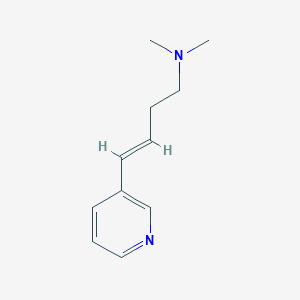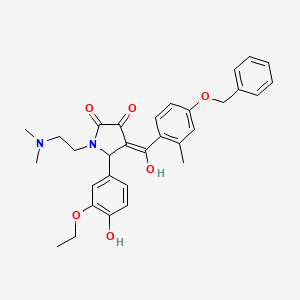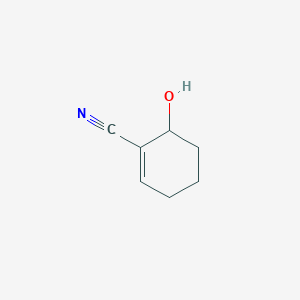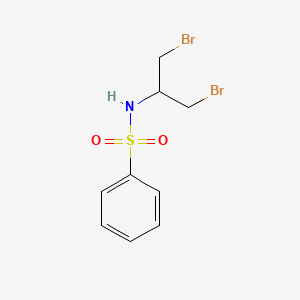
N3-Buten-1-aminen-dimethyl-4-(3-pyridinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N3-Buten-1-aminen-dimethyl-4-(3-pyridinyl)- is a chemical compound with the molecular formula C11H16N2 It is known for its unique structure, which includes a pyridine ring and a butenylamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N3-Buten-1-aminen-dimethyl-4-(3-pyridinyl)- typically involves the reaction of 3-pyridinecarboxaldehyde with N,N-dimethyl-1,3-propanediamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like p-toluenesulfonic acid. The reaction mixture is heated to reflux for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of N3-Buten-1-aminen-dimethyl-4-(3-pyridinyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
N3-Buten-1-aminen-dimethyl-4-(3-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring or the butenylamine group are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), nucleophiles (amines, thiols).
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine and butenylamine derivatives.
科学的研究の応用
N3-Buten-1-aminen-dimethyl-4-(3-pyridinyl)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials. It is also used in the development of new catalysts and polymers.
作用機序
The mechanism of action of N3-Buten-1-aminen-dimethyl-4-(3-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, the compound can interact with cellular receptors, influencing signal transduction pathways and cellular responses.
類似化合物との比較
Similar Compounds
N,N-Dimethyl-4-(3-pyridinyl)-3-buten-1-amine: A closely related compound with similar structural features and reactivity.
3-Buten-1-amine, N,3-dimethyl-4-(3-pyridinyl)-, (Z)-: Another isomer with different stereochemistry but similar chemical properties.
Uniqueness
N3-Buten-1-aminen-dimethyl-4-(3-pyridinyl)- is unique due to its specific combination of a pyridine ring and a butenylamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications. Its ability to undergo diverse chemical reactions and its potential biological activity further distinguish it from similar compounds.
特性
CAS番号 |
20173-36-8 |
|---|---|
分子式 |
C11H16N2 |
分子量 |
176.26 g/mol |
IUPAC名 |
(E)-N,N-dimethyl-4-pyridin-3-ylbut-3-en-1-amine |
InChI |
InChI=1S/C11H16N2/c1-13(2)9-4-3-6-11-7-5-8-12-10-11/h3,5-8,10H,4,9H2,1-2H3/b6-3+ |
InChIキー |
ZZHZSKGOOLOJFA-ZZXKWVIFSA-N |
異性体SMILES |
CN(C)CC/C=C/C1=CN=CC=C1 |
正規SMILES |
CN(C)CCC=CC1=CN=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(16S)-3-methoxy-13,16-dimethyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-16,17-diol](/img/structure/B12004017.png)


![1-(4-bromophenyl)-2-({5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone](/img/structure/B12004043.png)
![(5E)-2-(4-methoxyphenyl)-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12004068.png)

![N'-[(E)-biphenyl-4-ylmethylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12004073.png)



![N-[4-(acetylamino)phenyl]-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]t hiopheno[2,3-d]pyrimidin-2-ylthio))acetamide](/img/structure/B12004084.png)

![Methyl 2-[(2-ethoxy-2-oxoethyl)-(4-methylphenyl)sulfonylamino]benzoate](/img/structure/B12004091.png)

